molecular formula C12H15NO B12129362 2-Butenamide, 3-methyl-N-(phenylmethyl)- CAS No. 67264-80-6

2-Butenamide, 3-methyl-N-(phenylmethyl)-

Cat. No.: B12129362
CAS No.: 67264-80-6
M. Wt: 189.25 g/mol
InChI Key: KRPRWOXUFAQNOP-UHFFFAOYSA-N
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Description

2-Butenamide, 3-methyl-N-(phenylmethyl)- is an organic compound with the molecular formula C12H15NO It is a derivative of butenamide, characterized by the presence of a phenylmethyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)- typically involves the reaction of 3-methyl-2-butenamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Butenamide, 3-methyl-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenamide, 3-methyl-N-(phenylmethyl)- is unique due to its specific structural features, such as the presence of both a phenylmethyl and a methyl group on the nitrogen atom.

Biological Activity

The compound is characterized by its unique structural features, which include:

  • Functional Groups : Contains a butenamide functional group and an aromatic phenylmethyl group.
  • Reactivity : The presence of the amide functional group allows for nucleophilic additions and substitutions, which are essential for synthesizing derivatives that may exhibit varied biological activities.

Biological Activity Overview

While direct studies on the biological activity of 2-Butenamide, 3-methyl-N-(phenylmethyl)- are scarce, compounds with similar structures have been investigated for their interactions with various biological targets. The following sections summarize relevant findings from related compounds and propose potential biological activities for 2-Butenamide, 3-methyl-N-(phenylmethyl)- based on structural similarities.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with amide functionalities often exhibit antimicrobial properties. For instance, derivatives of butenamides have been shown to inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting pathways such as NF-kB activation. For example, some studies reported that certain butenamide derivatives can inhibit IL-6 and IL-8 secretion in human cells.
  • Cytotoxicity : Some analogs have shown cytotoxic effects against cancer cell lines, suggesting that 2-Butenamide, 3-methyl-N-(phenylmethyl)- may also possess anticancer properties. The exact mechanism remains to be elucidated but may involve apoptosis induction or cell cycle arrest.

Data Table: Comparison of Similar Compounds

The following table compares 2-Butenamide, 3-methyl-N-(phenylmethyl)- with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesReported Biological Activity
2-Butenamide, 3-methyl-N-(phenylmethyl)- C₁₂H₁₅NOButenamide structure with phenylmethyl groupLimited data; potential antimicrobial and anti-inflammatory properties
N-Methyl-3-methyl-N-(phenylmethyl)-butanamideC₁₃H₁₉NOAdditional methyl group on nitrogenAntimicrobial activity reported
N-(Phenylmethyl)-2-butenamideC₁₂H₁₃NOLacks the methyl group at position 3Anti-inflammatory effects noted
N,N-DimethylbutanamideC₈H₁₅NOSimplified structure without aromatic substituentsCytotoxicity against cancer cell lines

Case Studies

Several case studies involving similar compounds provide insights into the potential biological activities of 2-Butenamide, 3-methyl-N-(phenylmethyl)-:

  • Study on Antimicrobial Properties : A study investigating various butenamide derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria. This suggests that structural features like the phenylmethyl group could influence efficacy.
  • Anti-inflammatory Mechanisms : Research has shown that butenamides can inhibit the NF-kB pathway in endothelial cells, leading to reduced expression of adhesion molecules involved in inflammation. This mechanism may be applicable to 2-Butenamide, 3-methyl-N-(phenylmethyl)-.
  • Cytotoxicity in Cancer Research : A comparative analysis of amide-containing compounds indicated that those with aromatic substituents exhibited significant cytotoxic effects against several cancer cell lines, hinting at a similar potential for the compound .

Properties

CAS No.

67264-80-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-3-methylbut-2-enamide

InChI

InChI=1S/C12H15NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

KRPRWOXUFAQNOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1)C

Origin of Product

United States

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